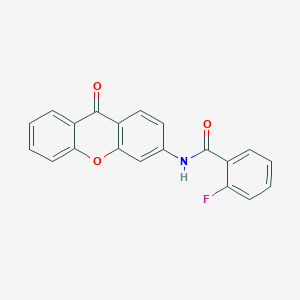

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Description

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a fluorinated benzamide derivative characterized by a xanthenone core substituted at the 3-position with an amide-linked 2-fluorobenzoyl group. Its molecular formula is C₂₀H₁₂FNO₃, with a molecular weight of 333.32 g/mol . The compound is typically synthesized via condensation of 2-fluorobenzoyl chloride with 3-amino-9H-xanthen-9-one in the presence of a base, as inferred from analogous benzamide syntheses . The xanthenone moiety confers planar aromaticity, while the fluorine substituent and amide linkage influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGLHCZQWBZADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- The xanthenone-based compounds (e.g., the target compound and its 5-chloro analog) exhibit higher molecular weights due to their polycyclic cores compared to simpler aryl-substituted benzamides .

Hydrogen Bonding and Conformational Differences

Intramolecular Interactions

- Target Compound : The 2-fluoro substituent on the benzamide moiety may participate in weak C–F···H–N hydrogen bonding, as observed in related 2-fluorobenzamides . This interaction stabilizes specific conformations, influencing crystal packing and solubility.

- Chlorophenylbenzamide Derivatives : In contrast to 2-fluoro analogs, chlorophenyl derivatives (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide) exhibit an antiperpendicular arrangement between the N–H bond and halogen substituent, whereas 2-fluoro derivatives adopt a synclinal (near-parallel) geometry . This conformational distinction arises from differences in halogen electronegativity and van der Waals radii.

Intermolecular Interactions

- Thiazole-Substituted Analog: 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide forms hydrogen-bonded dimers via N–H···N(thiazole) interactions, creating extended chains in the crystal lattice . The xanthenone-based compound may exhibit similar dimerization but with additional π-π stacking due to its planar aromatic core.

Biological Activity

2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a xanthene moiety. This compound has been investigated for various biological activities, particularly its potential as an anti-cancer agent and its role in modulating cellular pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A fluorine atom that enhances lipophilicity and metabolic stability.

- A xanthene core , which is known for its ability to intercalate with DNA, potentially disrupting its function.

- A benzamide group , contributing to the compound's biological activity.

The primary mechanism of action for this compound involves its interaction with the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway is crucial for regulating antioxidant responses and protecting cells from oxidative stress. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant proteins that mitigate oxidative damage caused by inflammation and injury.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

-

Cell Growth Inhibition : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:

- T47D human breast cancer cells

- HCT116 human colon cancer cells

- SNU398 hepatocellular carcinoma cells

- Mechanism of Action in Cancer Cells : The compound is believed to arrest the cell cycle in the G2/M phase, leading to programmed cell death. This is supported by flow cytometry analyses indicating increased apoptosis rates in treated cells .

Anti-inflammatory Effects

The modulation of the Nrf2 pathway not only aids in cancer therapy but also suggests potential anti-inflammatory properties. By enhancing antioxidant defenses, the compound may reduce inflammation-related cellular damage.

Research Findings and Case Studies

A table summarizing key findings from various studies on the biological activity of this compound is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | T47D (Breast Cancer) | 0.15 - 0.29 | Apoptosis induction via caspase activation |

| Study 2 | HCT116 (Colon Cancer) | Sub-micromolar | G2/M arrest leading to apoptosis |

| Study 3 | SNU398 (Liver Cancer) | Sub-micromolar | Intercalation with DNA, enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.